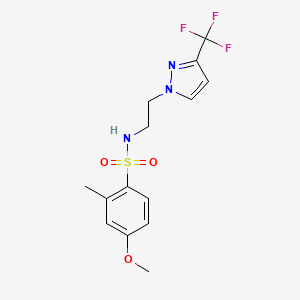

4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is an organic compound characterized by the presence of methoxy, methyl, pyrazole, and trifluoromethyl groups. This compound finds relevance in various fields such as medicinal chemistry, pharmaceutical development, and synthetic organic chemistry due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step procedures. Here's a possible synthetic route:

Starting Material: : 4-methoxy-2-methylbenzenesulfonamide.

Intermediate Formation: : The starting material undergoes alkylation with 2-bromoethyl-3-(trifluoromethyl)-1H-pyrazole under suitable conditions.

Final Product Formation: : The intermediate is then treated with a base to facilitate the final formation of the target compound.

Industrial Production Methods

In industrial settings, the production of this compound would be optimized for yield and cost-effectiveness. This often involves:

Large-Scale Reactors: : Utilizing batch or continuous flow reactors.

Purification: : Employing techniques such as crystallization, distillation, or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidative transformations, usually affecting the methoxy or methyl groups.

Reduction: : Reduction reactions might target the nitro group (if present as a derivative).

Substitution: : Nucleophilic substitution reactions can be performed on the sulfonamide group.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: : Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: : Conditions such as heating with strong nucleophiles like ammonia (NH₃) or amines.

Major Products

Oxidation: : Possible formation of aldehydes, ketones, or carboxylic acids.

Reduction: : Conversion to amines or hydroxyl derivatives.

Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has numerous applications in scientific research, particularly in:

Chemistry: : Utilized as a building block in organic synthesis and for studying reaction mechanisms.

Biology: : Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: : Explored as a lead compound in the development of new therapeutic agents.

Industry: : Used in the synthesis of materials or intermediates for various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects can be complex and varies with its application. In medicinal chemistry, it may interact with:

Molecular Targets: : Enzymes, receptors, or proteins specific to the disease being targeted.

Pathways: : Can inhibit or activate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide stands out due to the trifluoromethyl group which imparts unique chemical properties such as increased lipophilicity and metabolic stability. Some similar compounds include:

4-methoxy-2-methylbenzenesulfonamide: : Lacks the trifluoromethyl and pyrazole groups, leading to different biological activities.

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: : Similar but without the methoxy and methyl groups.

This compound's unique structure, combining these functional groups, makes it a versatile and valuable entity in scientific research and various applications.

Biological Activity

4-Methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which has garnered attention for its potential biological activities. The incorporation of a trifluoromethyl group and a pyrazole moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A benzenesulfonamide core.

- A trifluoromethyl group, which is known to influence the lipophilicity and metabolic stability of compounds.

- A pyrazole ring that is often associated with anti-inflammatory and anticancer activities.

Biological Activity Overview

The biological activities of this compound have not been extensively documented in the literature. However, similar compounds within the benzenesulfonamide and pyrazole classes have demonstrated a range of biological effects, including:

- Anticancer Activity : Several pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines .

- Anti-inflammatory Effects : Benzenesulfonamides are often evaluated for their anti-inflammatory properties. Compounds that inhibit cyclooxygenases (COX-1 and COX-2) are particularly valuable in treating inflammatory conditions .

1. Cytotoxicity Studies

A study evaluating related compounds found that certain pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others, with some derivatives achieving IC50 values as low as 60 μg/mL . This suggests potential for this compound to exhibit similar effects.

2. Anti-inflammatory Activity

Compounds structurally related to benzenesulfonamides have been shown to act as selective COX inhibitors. For instance, a series of pyrazole-linked compounds demonstrated substantial inhibition of COX enzymes with SI (selectivity index) values significantly higher than traditional anti-inflammatory drugs like diclofenac . This indicates that this compound may also possess anti-inflammatory properties.

Case Studies

Several case studies highlight the biological potential of similar compounds:

- Case Study 1 : A derivative with a trifluoromethyl group exhibited notable activity against tumor cells, suggesting that the trifluoromethyl substitution enhances biological activity through increased lipophilicity and altered metabolic pathways .

- Case Study 2 : In vivo studies demonstrated that related pyrazole compounds could induce weight loss and improve metabolic profiles in high-fat diet models, indicating potential applications in metabolic syndrome management .

Properties

IUPAC Name |

4-methoxy-2-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O3S/c1-10-9-11(23-2)3-4-12(10)24(21,22)18-6-8-20-7-5-13(19-20)14(15,16)17/h3-5,7,9,18H,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPGEKRANZUQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.